Differential Inhibition of Wild-Type HBV Replication Compared to Lamivudine
In a direct head-to-head comparison, AT-61 demonstrated a 50% inhibitory concentration (IC50) of 21.2 ± 9.5 μM against wild-type HBV replication. The clinical standard-of-care at the time, lamivudine (3TC), showed a significantly higher potency with an IC50 of 0.064 ± 0.020 μM in the same assay system [1]. This establishes AT-61 as significantly less potent than lamivudine on a molar basis against wild-type virus, a key consideration for experimental design.
| Evidence Dimension | IC50 for inhibition of wild-type HBV replication |
|---|---|
| Target Compound Data | 21.2 ± 9.5 μM |
| Comparator Or Baseline | Lamivudine (3TC): 0.064 ± 0.020 μM |
| Quantified Difference | AT-61 is approximately 331-fold less potent than lamivudine against wild-type HBV. |
| Conditions | Cell-based assay using HepAD38 cells stably transfected with HBV genome |
Why This Matters
This quantitative difference is essential for experimental planning; researchers must use higher concentrations of AT-61 to achieve antiviral effects comparable to lamivudine in wild-type models, directly impacting compound procurement volumes and assay design.
- [1] Delaney, W. E., et al. "Phenylpropenamide derivatives AT-61 and AT-130 inhibit replication of wild-type and lamivudine-resistant strains of hepatitis B virus in vitro." Antimicrobial Agents and Chemotherapy 46.9 (2002): 3057-3060. View Source
